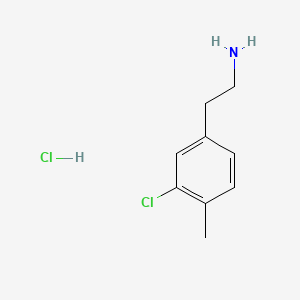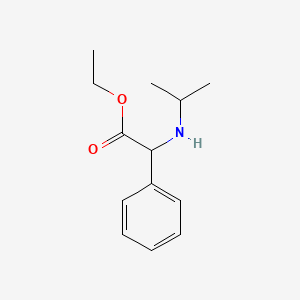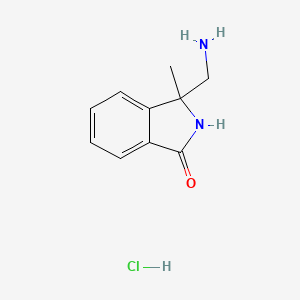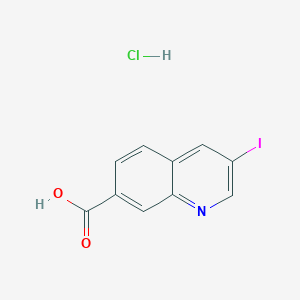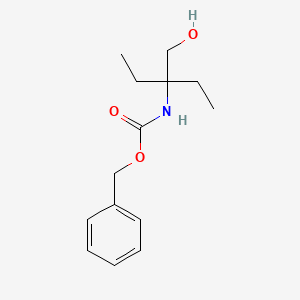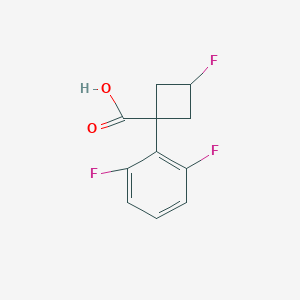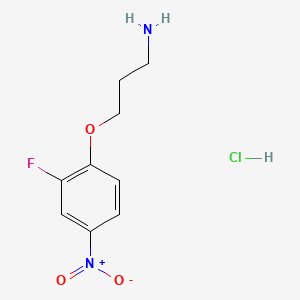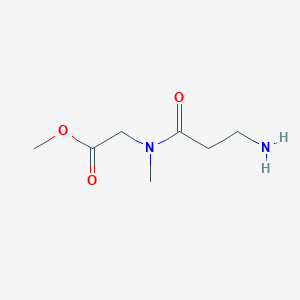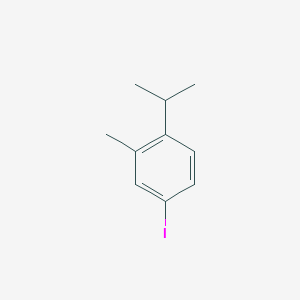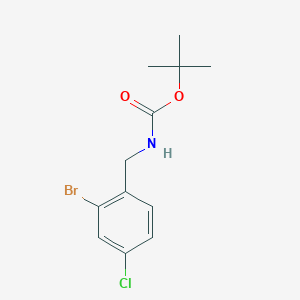
tert-Butyl (2-bromo-4-chlorobenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-bromo-4-chlorobenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a bromo substituent, and a chloro substituent on a benzyl carbamate structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate typically involves the reaction of 2-bromo-4-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves careful handling of reagents and solvents to minimize waste and environmental impact.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromo and chloro substituents on the benzyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, borane; typically carried out in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Azido, thiocyanato, or amino derivatives of the benzyl carbamate.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
科学研究应用
Chemistry: tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful for multi-step organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The carbamate group can mimic the structure of natural substrates, allowing researchers to investigate enzyme specificity and activity.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine groups during synthesis makes it valuable for the development of new drugs.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups This linkage protects the amine from unwanted reactions during synthesis The tert-butyl group can be removed under acidic conditions, regenerating the free amine
相似化合物的比较
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-chlorobenzyl)carbamate
- tert-Butyl (2-bromobenzyl)carbamate
Comparison:
- tert-Butyl (4-bromobutyl)carbamate: Similar in structure but with a butyl chain instead of a benzyl ring. Used in the synthesis of pharmacophore elements for the treatment of glaucoma.
- tert-Butyl (4-chlorobenzyl)carbamate: Lacks the bromo substituent, making it less reactive in nucleophilic substitution reactions.
- tert-Butyl (2-bromobenzyl)carbamate: Lacks the chloro substituent, affecting its reactivity and potential applications.
Uniqueness: tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is unique due to the presence of both bromo and chloro substituents on the benzyl ring. This dual substitution allows for a wider range of chemical reactions and applications compared to similar compounds with only one substituent.
属性
分子式 |
C12H15BrClNO2 |
|---|---|
分子量 |
320.61 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-bromo-4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |
InChI 键 |
ULAWDTXEYAVCKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


